2,4-Dinitrobenzyl bromide

Vue d'ensemble

Description

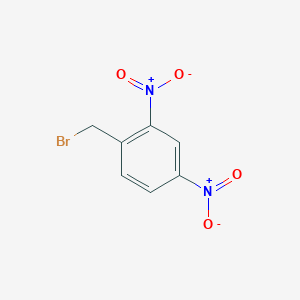

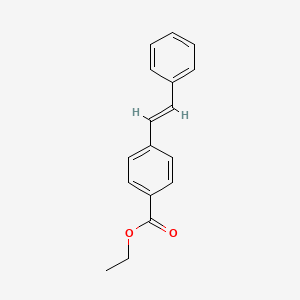

2,4-Dinitrobenzyl bromide (2,4-DNB) is a chemical compound with the molecular formula C7H5BrN2O4. It is a colorless, crystalline solid with a slightly sweet odor. 2,4-DNB is used as a synthetic intermediate in the production of various organic compounds, such as dyes, pharmaceuticals, and other specialty chemicals. It is also a useful reagent in organic synthesis.

Applications De Recherche Scientifique

1. Synthesis and Study of Metabolites 2,4-Dinitrobenzyl bromide has been utilized in the synthesis of various compounds. For instance, Mori et al. (1998) synthesized sulfates and glucuronides of 2,4-dinitrobenzyl alcohol, important for studying the carcinogenicity of 2,4-DNT and 2,6-DNT (Mori et al., 1998).

2. Protecting Group in Oligonucleotide Synthesis Christadoulou and Reese (1983) proposed 2,4-dinitrobenzyl as a temporary protecting group for phosphodiester functions in oligonucleotide synthesis, highlighting its potential in biochemistry (Christadoulou & Reese, 1983).

3. Catalyst in Organic Synthesis Bujok et al. (2018) demonstrated the role of 2,4-dinitrobenzyl ketones, derived from this compound, in the synthesis of 6-nitroindoles, providing a pathway to synthesize various organic compounds (Bujok et al., 2018).

4. Intermediate in Pharmaceutical Agents Synthesis Xuan et al. (2010) synthesized 1-bromo-2,4-dinitrobenzene from this compound, an intermediate for medicinal agents, organic dyes, and electroluminescent materials (Xuan et al., 2010).

5. Role in Photochemical Studies McClelland and Steenken (1987) explored the solvent effect on the absorption spectra of the photochemically produced 2,4-dinitrobenzyl carbanion, contributing to understanding of photochemical processes (McClelland & Steenken, 1987).

6. Application in Solid-State NMR Schmidt et al. (1999) used 2-(2,4-dinitrobenzyl)-3-methylpyridine in their study on polymorphism and phase transitions using solid-state NMR, demonstrating its application in materials science (Schmidt et al., 1999).

7. Enhancing Detection Responses in LC-MS Higashi et al. (2006) investigated a procedure for determining estrogens in biological fluids using LC-MS, where this compound played a role in enhancing detection responses (Higashi et al., 2006).

Mécanisme D'action

Target of Action

It’s structurally similar to 2,4-dinitrophenol, which is known to uncouple oxidative phosphorylation

Mode of Action

It’s known that 2,4-dinitrobenzyl chloride, a similar compound, is used in the synthesis of 2-(2,4-dinitrobenzylthio) and 2-(2,4-dinitrobenzylseleno) derivatives of 4,5-dihydroimidazolium chloride . This suggests that 2,4-Dinitrobenzyl bromide may also be involved in similar chemical reactions.

Biochemical Pathways

The degradation pathways of 2,4-dinitrotoluene and nitrobenzene, which are structurally similar compounds, provide insight about two principal strategies for overcoming the metabolic block imposed by nitro-substituents on aromatic compounds

Pharmacokinetics

The pharmacokinetic properties of 2,4-dinitrophenol, a structurally similar compound, are available . It’s important to note that the ADME properties of this compound may differ significantly due to the presence of the bromide group.

Result of Action

It’s known that 2,4-dinitrobenzyl chloride, a similar compound, is used in the synthesis of certain derivatives . This suggests that this compound may also be involved in similar chemical reactions, leading to the formation of new compounds.

Propriétés

IUPAC Name |

1-(bromomethyl)-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O4/c8-4-5-1-2-6(9(11)12)3-7(5)10(13)14/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBJFAWRZSOCMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427320 | |

| Record name | 2,4-DINITROBENZYL BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3013-38-5 | |

| Record name | 2,4-DINITROBENZYL BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2,4-Dinitrobenzyl bromide facilitate the analysis of short-chain fatty acids?

A1: The research paper focuses on analyzing short-chain fatty acids (C1-C6) using paper chromatography. While the paper doesn't explicitly detail the entire reaction, this compound likely acts as a derivatizing agent. This means it reacts with the carboxylic acid group of the fatty acids to form 2,4-dinitrophenyl esters. These esters likely possess different chromatographic properties compared to the free fatty acids, allowing for better separation and identification on a paper chromatogram. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Z)-1-(4-aminophenyl)ethylideneamino]-3-(3-methylphenyl)thiourea](/img/structure/B1365444.png)

![(E)-4-[2-(4-nitrophenyl)hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365446.png)

![(E)-4-[2-[4-(benzylamino)-4-oxobutanoyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365450.png)

![(E)-4-[4-[(3,5-dimethylphenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1365451.png)

![4-Oxo-4-{2-[4-(propanylamino)benzoyl]hydrazino}-2-butenoic acid](/img/structure/B1365452.png)

![4-[N'-(3-Hydroxy-naphthalene-2-carbonyl)-hydrazino]-4-oxo-but-2-enoic acid](/img/structure/B1365456.png)

![3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid](/img/structure/B1365462.png)

![(NZ)-N-[5-(diethylamino)pentan-2-ylidene]hydroxylamine](/img/structure/B1365464.png)

![5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone](/img/structure/B1365466.png)